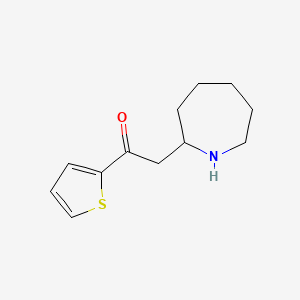
2-(Azepan-2-yl)-1-(thiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azepan-2-il)-1-(tiofen-2-il)etanona: es un compuesto orgánico que presenta un anillo de azepan de siete miembros y un anillo de tiofeno conectados por un puente de etanona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(Azepan-2-il)-1-(tiofen-2-il)etanona generalmente implica los siguientes pasos:
Formación del anillo de Azepan: El anillo de azepan se puede sintetizar mediante una reacción de ciclización de un precursor adecuado, como una amina lineal.
Introducción del anillo de tiofeno: El anillo de tiofeno se puede introducir a través de una reacción de acoplamiento cruzado, como el acoplamiento de Suzuki-Miyaura, utilizando un derivado de ácido borónico de tiofeno y un precursor halogenado.
Formación del puente de etanona: El paso final implica la formación del puente de etanona, que se puede lograr mediante una reacción de acilación de Friedel-Crafts utilizando un agente acilante adecuado.
Métodos de producción industrial
La producción industrial de 2-(Azepan-2-il)-1-(tiofen-2-il)etanona puede implicar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en la escalabilidad, la rentabilidad y las consideraciones ambientales. Los catalizadores y los solventes utilizados en estas reacciones se eligen para maximizar el rendimiento y minimizar los residuos.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de tiofeno, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonilo en el puente de etanona, convirtiéndolo en un alcohol.
Sustitución: El anillo de azepan puede participar en reacciones de sustitución nucleofílica, donde el átomo de nitrógeno se puede funcionalizar con varios sustituyentes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan típicamente agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Los nucleófilos como los haluros de alquilo o los cloruros de acilo se pueden utilizar en condiciones básicas.
Productos principales
Oxidación: Sulfóxidos o sulfonas.
Reducción: Derivados de alcohol.
Sustitución: Derivados de azepan funcionalizados.
Aplicaciones Científicas De Investigación
2-(Azepan-2-il)-1-(tiofen-2-il)etanona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por su uso potencial en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros y dispositivos electrónicos.
Mecanismo De Acción
El mecanismo de acción de 2-(Azepan-2-il)-1-(tiofen-2-il)etanona depende de su aplicación específica:
Actividad biológica: El compuesto puede interactuar con objetivos celulares como enzimas o receptores, modulando su actividad y llevando a efectos terapéuticos.
Propiedades del material: En la ciencia de los materiales, las características estructurales únicas del compuesto contribuyen a sus propiedades electrónicas y mecánicas, lo que lo hace adecuado para su uso en materiales avanzados.
Comparación Con Compuestos Similares
Compuestos similares
2-(Piperidin-2-il)-1-(tiofen-2-il)etanona: Estructura similar pero con un anillo de piperidina de seis miembros en lugar del anillo de azepan de siete miembros.
2-(Azepan-2-il)-1-(furan-2-il)etanona: Estructura similar pero con un anillo de furano en lugar del anillo de tiofeno.
Unicidad
2-(Azepan-2-il)-1-(tiofen-2-il)etanona es único debido a la combinación de los anillos de azepan y tiofeno, que confiere propiedades químicas y físicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones, particularmente en campos que requieren características electrónicas o estructurales específicas.
Propiedades
IUPAC Name |
2-(azepan-2-yl)-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c14-11(12-6-4-8-15-12)9-10-5-2-1-3-7-13-10/h4,6,8,10,13H,1-3,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWVALNCYUJVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)CC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
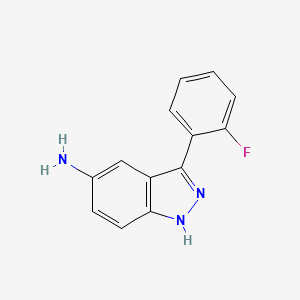


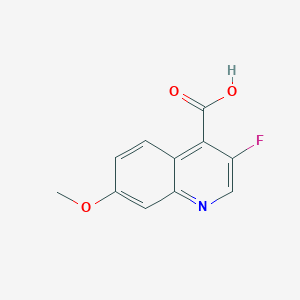
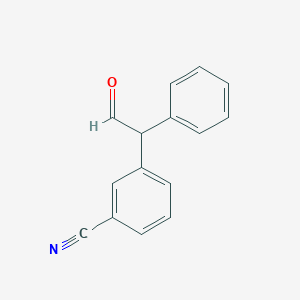


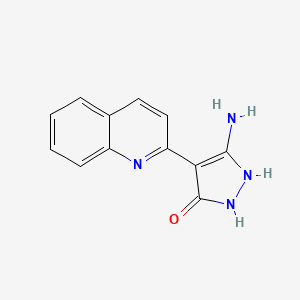

![6-Chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881871.png)




